molecular formula C20H14F3NO5S B10830466 ENPP3 Inhibitor 4t

ENPP3 Inhibitor 4t

Cat. No.: B10830466
M. Wt: 437.4 g/mol
InChI Key: BVCLHLBHDWKWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ENPP3 Inhibitor 4t is a chemical compound known for its selective inhibition of ectonucleotide pyrophosphatase/phosphodiesterase family member 3 (ENPP3). This compound has garnered attention due to its potential applications in various fields, including medicine and biology. ENPP3 plays a crucial role in the hydrolysis of nucleotides, and its inhibition can have significant therapeutic implications.

Preparation Methods

Synthetic Routes and Reaction Conditions

ENPP3 Inhibitor 4t is synthesized through a series of chemical reactions involving arylamide sulphonates. The synthetic route typically involves the following steps:

    Formation of Arylamide Sulphonate: The initial step involves the reaction of an arylamine with a sulfonyl chloride to form an arylamide sulphonate.

    Halogenation: The arylamide sulphonate is then halogenated to introduce halogen atoms into the molecule.

    Substitution Reaction: The halogenated arylamide sulphonate undergoes a substitution reaction with a trifluoromethoxy group to form the final product, this compound.

The reaction conditions for these steps typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard industrial organic synthesis techniques. This includes the use of large-scale reactors, continuous flow systems, and automated purification processes to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

ENPP3 Inhibitor 4t undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted arylamide sulphonates .

Scientific Research Applications

ENPP3 Inhibitor 4t has a wide range of scientific research applications, including:

Mechanism of Action

ENPP3 Inhibitor 4t exerts its effects by selectively inhibiting the activity of ENPP3. The compound binds to the active site of ENPP3, preventing it from hydrolyzing nucleotides. This inhibition disrupts the normal function of ENPP3, leading to altered nucleotide metabolism and signaling pathways. The molecular targets and pathways involved include the hydrolysis of ATP to AMP and pyrophosphate, which are critical for various cellular processes .

Comparison with Similar Compounds

ENPP3 Inhibitor 4t is unique in its high selectivity for ENPP3 over other isozymes such as ENPP1. Similar compounds include:

The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C20H14F3NO5S

Molecular Weight

437.4 g/mol

IUPAC Name

(4-benzamidophenyl) 4-(trifluoromethoxy)benzenesulfonate

InChI

InChI=1S/C20H14F3NO5S/c21-20(22,23)28-16-10-12-18(13-11-16)30(26,27)29-17-8-6-15(7-9-17)24-19(25)14-4-2-1-3-5-14/h1-13H,(H,24,25)

InChI Key

BVCLHLBHDWKWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.